molecular formula C8H7NS B1590879 5-Methylbenzothiazole CAS No. 2942-16-7

5-Methylbenzothiazole

Cat. No. B1590879
CAS RN: 2942-16-7
M. Wt: 149.21 g/mol
InChI Key: SEBIXVUYSFOUEL-UHFFFAOYSA-N
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Description

5-Methylbenzothiazole is a chemical compound with the molecular formula C<sub>8</sub>H<sub>7</sub>NS . It belongs to the class of benzothiazole derivatives. The compound’s structure consists of a benzene ring fused with a thiazole ring, where the methyl group is attached to the benzene moiety.



Synthesis Analysis

The synthesis of 5-Methylbenzothiazole involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzylamine with carbon disulfide followed by oxidation. Researchers have explored modifications and optimization of reaction conditions to enhance yield and purity.



Molecular Structure Analysis

The molecular structure of 5-Methylbenzothiazole reveals a planar arrangement due to the conjugation between the benzene and thiazole rings. The methyl group provides steric effects, influencing reactivity and interactions with other molecules.



Chemical Reactions Analysis

5-Methylbenzothiazole participates in several chemical reactions:



  • Acylation : The nitrogen atom in the thiazole ring can undergo acylation reactions with acyl chlorides or anhydrides.

  • Substitution Reactions : The benzene ring is susceptible to electrophilic substitution, such as halogenation or nitration.

  • Oxidation : The sulfur atom in the thiazole ring can be oxidized to form a sulfone or sulfoxide.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 60°C .

  • Solubility : Moderately soluble in organic solvents (e.g., acetone, ethanol).

  • Color : Pale yellow crystalline solid.

  • Odor : Faint, characteristic odor.


Scientific Research Applications

Tuberculosis and Antimalarial Drug Development

5-Methylbenzothiazole derivatives have been explored for their potential in treating tuberculosis (TB) and malaria. A study found that certain 2-methylbenzothiazole-based compounds were effective against Mycobacterium tuberculosis and Plasmodium falciparum, the parasite causing malaria. These compounds demonstrated potent inhibitory activity at micromolar concentrations and were non-toxic to Vero cells, indicating their potential as lead scaffolds for anti-TB and antimalarial drugs (Huang et al., 2009).

Thermochemical Properties

The thermochemical properties of 5-fluoro-2-methylbenzothiazole (a related compound) have been studied to understand its energetic behavior in both condensed and gaseous states. This research, involving calorimetric techniques and computational calculations, contributes to a deeper understanding of the physical and chemical properties of such compounds, which is crucial for various scientific and industrial applications (Silva et al., 2018).

Antitumor Activity

Various studies have focused on the antitumor properties of 5-methylbenzothiazole derivatives. For instance, research on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has revealed its selective antitumor properties. These studies include the examination of DNA damage, cell cycle arrest, and the identification of cytochrome P450 enzymes mediating the antitumor activity of these compounds. Such research is paving the way for new treatments for cancers, such as breast and colorectal cancer (Tan et al., 2011).

Fungicide Production

An improved process for producing 5-Methyl-1,2,4-triazolo(3,4-b) benzothiazole, a fungicide, has been developed. This process involves the synthesis of various intermediates and the final compound, with its purity confirmed through CHN analysis and structural verification via IR, 1H-NMR, and mass spectral data. This advancement in the production method could enhance the efficiency and effectiveness of fungicides in agricultural applications (Ahmadi & Nahri-Niknafs, 2014).

Photochemical Behavior

The photochemical behavior of 5-methylbenzotriazole, under UV light exposure, has been investigated to understand its transformation processes in aqueous solutions. This research is significant for environmental science, as it helps to assess the persistence and degradation of such compounds in natural water bodies, influencing decisions related to their environmental impact and management (Liu et al., 2021).

Safety And Hazards


  • Toxicity : 5-Methylbenzothiazole may pose health risks upon prolonged exposure. Handle with care and follow safety protocols.

  • Irritant : Skin and eye irritation may occur. Use appropriate protective equipment.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions


  • Structure-Activity Relationship (SAR) Studies: Investigate modifications to enhance antibacterial activity.

  • Pharmacological Applications : Explore potential therapeutic uses beyond antibacterial properties.

  • Green Synthesis : Develop eco-friendly synthetic routes.


properties

IUPAC Name

5-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIXVUYSFOUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559166
Record name 5-Methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzothiazole

CAS RN

2942-16-7
Record name 5-Methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
GT Morgan, D Webster - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
THE stereochemical theory of diazo-compounds advocated by Hantzsch and accepted generally by workers in this field of organic chemistry is based on the existence in two isomeric …
Number of citations: 2 pubs.rsc.org
НН Тонких, А Страков, М Петрова - Chemistry of Heterocyclic …, 2023 - hgs.osi.lv
We have obtained the corresponding N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5, 6, 7, 8-tetrahydroquinazolines by transamination of 6-dimethylaminomethylene-5-oxo-2-…
Number of citations: 1 hgs.osi.lv
MT Bogert, RW Allen - Industrial & Engineering Chemistry, 1926 - ACS Publications
… 2-(p-Nitrophenyl)-5-Methylbenzothiazole (III) whose sodiumsulfonate was oxidized by sodium hypochlorite to the isomer of chloramine yellow. The thioflavine from this new dehydrothio-…
Number of citations: 1 pubs.acs.org
WH Mills, WTK Braunholtz - Journal of the Chemical Society …, 1922 - pubs.rsc.org
… We have condensed (i) 5-methylbenzothiazole ethiodide with 1-methylbenzothiazole ethiodide (reaction A) and (ii) 1 : 5dimethylbenzothiazole ethiodide with benzothiazole ethiodide (…
Number of citations: 1 pubs.rsc.org
NN Tonkikh, A Strakovs, M Petrova - Chemistry of Heterocyclic …, 2005 - Springer
We have obtained the corresponding N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines by transamination of 6-dimethylaminomethylene-5-oxo-2-…
Number of citations: 1 link.springer.com
X Su, N Vicker, D Ganeshapillai, A Smith… - Molecular and cellular …, 2006 - Elsevier
… From commercially available 5-methylbenzothiazole, a free radical bromination reaction … 7 positions were prepared by nitration of 5-methylbenzothiazole, reduction of the nitro group to …
Number of citations: 78 www.sciencedirect.com
WG Whitman, EL Chappell - Industrial & Engineering Chemistry, 1926 - ACS Publications
… prepared in the course of the investigation were the 2-nitro-4-methylphenyl disulfide, 2-amino-4-methylphenyl mercaptan (zinc salt), and 2-(pnitrophenyl)-5-methylbenzothiazole. …
Number of citations: 2 pubs.acs.org
X Chen, AD Patterson, GH Perdew, IA Murray… - Journal of Functional …, 2023 - Elsevier
Diet-derived aryl hydrocarbon receptor (AHR) ligands have potential to maintain gut health. However, among the myriad bioactive compounds from foods, identifying novel functional …
Number of citations: 0 www.sciencedirect.com
DE Worrall, J Finkel - Journal of the American Chemical Society, 1939 - ACS Publications
… 5 - methylbenzothiazole.—On shaking an ammonia solution of IV with alcohol containing methyl iodide a precipitate quickly formed. The mixture, concentrated to a small volume by …
Number of citations: 6 pubs.acs.org
LB Sebrei, CE Boord - Industrial & Engineering Chemistry, 1923 - ACS Publications
In a separate paper1 2 3the preparation and properties of 1-mercaptobenzothiazole and six of its substituted derivatives havebeen fully described. Three of these methods are new. The …
Number of citations: 0 pubs.acs.org

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